molecular formula C16H15Cl2NO3S B11958872 N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide

N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide

Cat. No.: B11958872
M. Wt: 372.3 g/mol
InChI Key: CJZOBOWELAGYFG-UHFFFAOYSA-N
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Description

N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide is a chemical compound with the molecular formula C14H17Cl2NO3S. This compound is known for its unique structure, which includes a dichloroethyl group, a toluene-4-sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide typically involves the reaction of 2,2-dichloroethylamine with toluene-4-sulfonyl chloride, followed by the introduction of a benzamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl)-3-methyl-butyamide
  • N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide

Uniqueness

N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

Molecular Formula

C16H15Cl2NO3S

Molecular Weight

372.3 g/mol

IUPAC Name

N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethyl]benzamide

InChI

InChI=1S/C16H15Cl2NO3S/c1-11-7-9-13(10-8-11)23(21,22)16(14(17)18)19-15(20)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,19,20)

InChI Key

CJZOBOWELAGYFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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